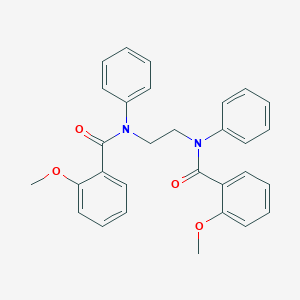![molecular formula C14H14N2O2S B250190 N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B250190.png)
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide, also known as DMTCP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMTCP is a heterocyclic compound that belongs to the class of thiophene derivatives. It has a molecular formula of C14H16N2O2S and a molecular weight of 288.35 g/mol.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a critical role in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide is its high degree of purity, which makes it suitable for use in various lab experiments. Additionally, this compound has a low toxicity profile, which makes it safe for use in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide. One potential area of research is the development of new drugs that are based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas of scientific research. Finally, studies are needed to optimize the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide can be achieved through various methods. One of the most common methods is the reaction of 2-bromo-N,N-dimethylbenzamide with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high degree of purity.
Applications De Recherche Scientifique
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Propriétés
Formule moléculaire |
C14H14N2O2S |
|---|---|
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-16(2)14(18)10-6-3-4-7-11(10)15-13(17)12-8-5-9-19-12/h3-9H,1-2H3,(H,15,17) |
Clé InChI |
JIBJTJKEQRYCQB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
SMILES canonique |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250113.png)
![methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250114.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B250117.png)
![N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B250118.png)
carbamothioyl}biphenyl-4-carboxamide](/img/structure/B250119.png)
![N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250120.png)
![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}cyclopentanecarboxamide](/img/structure/B250121.png)
![3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250125.png)

